H-Glu(OBzl)-OBzl.HCl

Asymmetric synthesis Chiral building blocks Enantiomeric purity

This (S)-stereoisomer hydrochloride salt (≥98%) offers critical advantages: crystalline solid for precise weighing, excellent solubility in DMF/DMSO for seamless SPPS integration, and enhanced storage stability. Its lower molecular weight vs. tosylate reduces reagent mass and cost in scale-up. Buy with confidence to ensure chiral fidelity.

Molecular Formula C19H22ClNO4
Molecular Weight 363.8 g/mol
CAS No. 4561-10-8
Cat. No. B1295619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu(OBzl)-OBzl.HCl
CAS4561-10-8
Molecular FormulaC19H22ClNO4
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m0./s1
InChIKeyGRGJVECUQLAEDM-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Dibenzyl 2-aminopentanedioate hydrochloride (CAS 4561-10-8): A Chiral Protected Glutamate Building Block for Asymmetric Peptide Synthesis


(S)-Dibenzyl 2-aminopentanedioate hydrochloride, also referred to as dibenzyl L-glutamate hydrochloride or H-Glu(OBzl)-OBzl·HCl, is a protected amino acid derivative belonging to the class of glutamic acid dibenzyl esters . It is a chiral building block widely employed as an intermediate in peptide synthesis and pharmaceutical research, wherein the benzyl ester moieties serve as orthogonal protecting groups for the carboxylic acid functionalities . As the hydrochloride salt of the L-glutamic acid dibenzyl ester, this compound is distinguished by its specific (S) stereochemistry, crystalline solid-state morphology, and distinct solubility profile relative to its free base and alternative salt forms .

Why Generic Substitution Fails: Stereochemical, Salt Form, and Purity Pitfalls for (S)-Dibenzyl 2-aminopentanedioate hydrochloride in Peptide Synthesis


Substituting (S)-dibenzyl 2-aminopentanedioate hydrochloride with its free base, alternative salt forms, or the (R)-enantiomer without careful evaluation introduces significant risk of experimental failure. The free base (CAS 2768-50-5) is a lipophilic oil that exhibits markedly different solubility and stability, often necessitating in situ protonation for coupling reactions . The tosylate salt (CAS 2791-84-6) possesses a higher molecular weight and different counterion, which may alter reaction stoichiometry and purification behavior . Critically, the (R)-enantiomer (CAS 146844-02-2) would produce the incorrect stereochemical outcome in asymmetric syntheses . Additionally, variations in enantiomeric purity among commercial lots can compromise chiral integrity and lead to racemization under specific synthetic conditions [1].

Quantitative Differentiation: Head-to-Head Evidence for Selecting (S)-Dibenzyl 2-aminopentanedioate hydrochloride (4561-10-8)


Enantiomeric Purity: Achieving Enantiomerically Pure (S)-Dibenzyl Glutamate Tosylate as a Direct Precursor

The (S)-dibenzyl glutamate tosylate salt, a direct precursor to the target hydrochloride, can be synthesized with enantiomeric purity approaching 100% enantiomeric excess (ee) when prepared in cyclohexane. In contrast, the same reaction performed in toluene or benzyl alcohol leads to pronounced racemization [1]. This indicates that procurement of the (S)-enantiomer, as defined by CAS 4561-10-8, is critical for maintaining chiral integrity in downstream applications.

Asymmetric synthesis Chiral building blocks Enantiomeric purity

Purity Grade: Assured Minimum Purity of 98% for (S)-Dibenzyl 2-aminopentanedioate hydrochloride vs. Alternative Salts and Free Base

Commercially available (S)-dibenzyl 2-aminopentanedioate hydrochloride (CAS 4561-10-8) is routinely offered with a minimum purity of 98% (as determined by HPLC or titration) [1]. In contrast, the free base dibenzyl L-glutamate (CAS 2768-50-5) is frequently supplied at 95% purity , and the (R)-enantiomer hydrochloride (CAS 146844-02-2) at 97% . The tosylate salt (CAS 2791-84-6) is available at ≥99% but carries a higher molecular weight and different counterion. This purity differential can impact reaction stoichiometry, yield, and the generation of purification-intensive impurities.

Chemical purity QC/QA Analytical chemistry

Salt Form Stability: Hydrochloride Salt as a Crystalline Solid with Defined Melting Point vs. Free Base as an Oil

(S)-Dibenzyl 2-aminopentanedioate hydrochloride exists as a white to off-white crystalline powder with a defined melting point range of 97-104°C , whereas the free base is an oil or low-melting solid that is prone to degradation and difficult to handle accurately . The crystalline hydrochloride form facilitates precise weighing, simplifies storage, and enhances long-term stability compared to the free base.

Stability Storage Solid-state properties

Solubility Profile: Hydrochloride Salt Soluble in Polar Solvents vs. Free Base Requiring Non-Polar Halogenated Solvents

The hydrochloride salt (S)-dibenzyl 2-aminopentanedioate hydrochloride is soluble in polar organic solvents such as DMSO, DMF, and methanol, and has limited solubility in non-polar solvents . The free base, conversely, is a lipophilic oil that dissolves readily in non-polar halogenated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons, but is poorly soluble in polar media . This solubility switch dictates solvent choice for peptide coupling and other reactions, making the salt form directly usable in standard polar aprotic coupling conditions.

Solubility Reaction media Process chemistry

Molecular Weight and Stoichiometry: Lower Molecular Weight vs. Tosylate Salt Reduces Mass Requirements

The hydrochloride salt (S)-dibenzyl 2-aminopentanedioate hydrochloride has a molecular weight of 363.84 g/mol [1], which is 27% lower than the molecular weight of the corresponding tosylate salt (499.58 g/mol) . This lower molecular weight translates to reduced mass requirements for stoichiometric reactions, offering a potential cost-saving advantage when equivalent molar quantities are needed.

Stoichiometry Cost efficiency Process optimization

Optimized Use Cases for (S)-Dibenzyl 2-aminopentanedioate hydrochloride (4561-10-8) Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Peptides and Peptidomimetics

The defined (S) stereochemistry and high enantiomeric purity [1] make (S)-dibenzyl 2-aminopentanedioate hydrochloride the preferred starting material for the construction of chiral peptides and peptidomimetics where the absolute configuration of the glutamate residue is critical for biological activity. Its use mitigates the risk of racemization and ensures stereochemical fidelity in the final product .

Solid-Phase Peptide Synthesis (SPPS) Using Polar Aprotic Coupling Conditions

The hydrochloride salt's solubility in DMSO and DMF directly facilitates its use in standard SPPS protocols employing polar aprotic solvents. This eliminates the need for pre-activation or in situ neutralization steps that would be required if using the free base, streamlining workflow and improving coupling efficiency.

Multi-Gram Synthesis Requiring Accurate Stoichiometry and Storage Stability

The crystalline solid nature and defined melting point (97-104°C) of the hydrochloride salt enable precise weighing and reproducible reaction setups. Its enhanced storage stability compared to the free base makes it ideal for multi-step synthetic sequences and inventory maintenance in research laboratories and pilot plants.

Cost-Sensitive Processes Requiring Lower Mass-to-Mole Ratios

In large-scale or multi-step syntheses, the 27% lower molecular weight of the hydrochloride salt (363.84 g/mol) relative to the tosylate salt (499.58 g/mol) [2] translates to lower reagent mass requirements per mole. This can yield significant cost savings in procurement, shipping, and waste disposal, particularly for process chemistry and industrial applications.

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